4-Methyl-5-propylpyrimidine
Description
4-Methyl-5-propylpyrimidine is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at position 4 and a propyl chain at position 3. Pyrimidines are central to numerous biological and industrial applications, ranging from nucleotide analogs to agrochemical precursors. While specific data on This compound are sparse in the provided evidence, its structural analogs—such as substituted pyrimidines with alkyl, hydroxy, or halogen groups—are well-documented for their roles in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-methyl-5-propylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-5-9-6-10-7(8)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OEHOQVCMFPKEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=CN=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Methyl-5-propylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis routes, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
For example, compound 5d (4-oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) demonstrated moderate activity against E. coli (MIC = 32 µg/mL) . Electron-withdrawing groups (e.g., chloro in ) or hydrogen-bonding moieties (e.g., hydroxyethyl in ) can modulate reactivity and solubility.
Synthetic Flexibility: Alkylation reactions are central to introducing propyl/methyl groups. Halogenation (e.g., in ) and acetoxylation (e.g., in ) are common for functionalizing pyrimidine cores.
Industrial Relevance :
- Compounds like 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3) are marketed as intermediates for fine chemicals, highlighting the demand for alkyl-substituted pyrimidines .
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